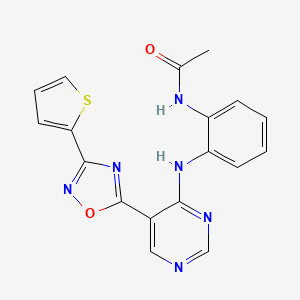

N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Description

N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide (CAS: 2034387-31-8) is a heterocyclic compound with the molecular formula C₁₈H₁₄N₆O₂S and a molecular weight of 378.41 g/mol. Its structure integrates a pyrimidine core substituted with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl group, linked via an amino bridge to a phenylacetamide moiety .

Properties

IUPAC Name |

N-[2-[[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2S/c1-11(25)21-13-5-2-3-6-14(13)22-16-12(9-19-10-20-16)18-23-17(24-26-18)15-7-4-8-27-15/h2-10H,1H3,(H,21,25)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGGONIXDNUAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide typically involves a multi-step organic synthesis process:

Formation of the thiophene ring: : This step may involve the cyclization of suitable precursors under acidic or basic conditions.

Synthesis of the 1,2,4-oxadiazole ring: : This is often achieved through a reaction between a nitrile and a suitable amine in the presence of an oxidizing agent.

Construction of the pyrimidine ring: : This can be synthesized via the reaction of a β-dicarbonyl compound with amidines or ureas.

Assembly of the complete molecule: : The final step involves the coupling of these fragments, typically using a palladium-catalyzed cross-coupling reaction or nucleophilic aromatic substitution under controlled conditions to yield the final compound.

Industrial Production Methods

On an industrial scale, these synthetic steps are optimized for efficiency and yield. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents. Flow chemistry techniques and microwave-assisted synthesis can also be employed to accelerate reaction times and improve scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The thiophene and oxadiazole rings can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : The compound can be reduced using hydride donors such as sodium borohydride, targeting specific functional groups like the nitro group if present.

Substitution: : Nucleophilic and electrophilic substitution reactions are possible due to the presence of aromatic rings. Conditions may vary, but typical reagents include halogens and organometallic compounds.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

Reducing Agents: : Sodium borohydride, lithium aluminum hydride

Substitution Reagents: : Halogens (chlorine, bromine), organometallics (Grignard reagents)

Major Products Formed from These Reactions

Oxidation Products: : Sulfoxides, sulfones from thiophene

Reduction Products: : Amines, alcohols depending on initial functional groups

Substitution Products: : Halogenated derivatives, organometallic complexes

Scientific Research Applications

N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide is utilized in various fields of scientific research:

Chemistry: : As a precursor in the synthesis of novel heterocyclic compounds, and as a reagent in organic synthesis.

Biology: : As a probe or ligand in biochemical assays, and as a starting material for drug discovery.

Medicine: : Potential therapeutic agent owing to its bioactive properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: : As an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide exerts its effects is complex and involves multiple pathways:

Molecular Targets: : May include enzymes, receptors, and nucleic acids.

Pathways Involved: : Can modulate signal transduction pathways, influence gene expression, and alter metabolic processes. Specific pathways can vary depending on the biological context and target organism.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural similarities with several heterocyclic derivatives, as outlined below:

Pharmacological and Binding Properties

- The target compound’s thiophene-oxadiazole-pyrimidine scaffold may enhance binding due to aromatic stacking, though experimental data is lacking.

- Enzyme Targeting : The indazole-pyrimidine-acetamide analogue () shows kinase inhibitory activity, inferred from mass spectrometry and patent claims . The target compound’s pyrimidine core could similarly engage ATP-binding pockets.

- Antimicrobial Activity : Compound 41 (thiazole-pyrazole-acetamide) was screened for antimicrobial effects, highlighting the role of acetamide groups in enhancing cellular uptake .

Physicochemical Comparisons

Biological Activity

N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes several heterocyclic components known for their pharmacological significance. The molecular formula is , with a molecular weight of approximately 356.37 g/mol. The presence of the thiophene and oxadiazole rings contributes to its biological activity.

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions using appropriate precursors.

- Condensation : The thiophen group is introduced via condensation reactions.

- Functionalization : Modifying the phenyl ring to yield the desired compound.

These synthetic routes can be optimized for yield and purity using advanced techniques such as flow chemistry.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in vitro against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 9.27 |

| Colon adenocarcinoma (Caco-2) | 2.76 |

| Renal cancer (RXF 486) | 1.143 |

These findings suggest that this compound may effectively inhibit tumor growth, particularly in renal and cervical cancers .

The anticancer effects of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that it can block cell cycle progression in cancer cells.

- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells.

- Targeting Specific Pathways : Research indicates that it may inhibit key signaling pathways involved in cancer progression, such as those related to tubulin polymerization and growth factor signaling .

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- Findings : The compound induced apoptosis as evidenced by increased levels of caspase activity.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.